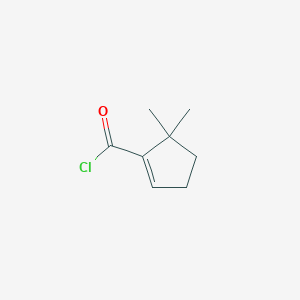
Kalium-2,2',2'',2'''-(((Ethan-1,2-diylbis(oxy))bis(2,1-phenylen))bis(azanetriyl))tetraacetat
Übersicht
Beschreibung
BAPTA tetrapotassium: is a highly selective calcium chelator, known for its ability to bind calcium ions with high affinity while exhibiting minimal binding to magnesium ions. This compound is widely used in scientific research to control intracellular calcium levels, which is crucial for studying various cellular processes and signaling pathways .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird BAPTA-Tetrakalium verwendet, um Calcium-Puffer mit genau definierten Calciumkonzentrationen zu erstellen. Dies ist unerlässlich für die Untersuchung der Rolle von Calcium in verschiedenen chemischen Reaktionen und Prozessen .
Biologie: In der biologischen Forschung wird BAPTA-Tetrakalium häufig verwendet, um Calcium-Signalwege zu untersuchen. Es hilft beim Verständnis, wie Calciumionen zelluläre Funktionen wie Muskelkontraktion, Neurotransmitterfreisetzung und Zellteilung regulieren .
Medizin: In der medizinischen Forschung wird BAPTA-Tetrakalium verwendet, um die Rolle von Calcium bei Krankheitsmechanismen zu untersuchen. Es wurde gezeigt, dass es die Aktivität der Phospholipase C hemmt und den intrazellulären Calciumspiegel moduliert, was es zu einem wertvollen Werkzeug für die Erforschung therapeutischer Ziele macht .
Industrie: In industriellen Anwendungen wird BAPTA-Tetrakalium bei der Entwicklung von calciumsensitiven Assays und diagnostischen Kits eingesetzt. Seine hohe Spezifität für Calcium macht es zu einem idealen Bestandteil für genaue und zuverlässige Messungen .
Wirkmechanismus
BAPTA-Tetrakalium übt seine Wirkung aus, indem es an Calciumionen mit hoher Affinität bindet. Dieser Chelatbildungsprozess reduziert effektiv die Konzentration freier Calciumionen in der Lösung, sodass Forscher calciumabhängige Prozesse kontrollieren und manipulieren können. Die Spezifität der Verbindung für Calcium gegenüber Magnesium ist auf ihre spezifische chemische Struktur zurückzuführen, die einen stabilen Komplex mit Calciumionen bildet .
Wirkmechanismus
Target of Action
The primary target of BAPTA tetrapotassium is intracellular calcium ions (Ca2+). It is a well-known calcium chelator, meaning it binds to calcium ions and helps in controlling the concentration of calcium ions inside cells .
Mode of Action
BAPTA tetrapotassium works by binding to free calcium ions in the cell. This binding process reduces the concentration of free calcium ions, thereby affecting various cellular processes that are regulated by calcium ions. The compound’s interaction with its targets results in changes in intracellular calcium signaling .
Biochemical Pathways
The affected pathways primarily involve calcium signaling. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth. By chelating calcium ions, BAPTA tetrapotassium can influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of BAPTA tetrapotassium’s action primarily involve the regulation of intracellular calcium levels. By chelating calcium ions, it can prevent calcium-dependent cellular processes, potentially influencing cell function in various ways .
Action Environment
The action, efficacy, and stability of BAPTA tetrapotassium can be influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the temperature. For example, the chelating ability of BAPTA tetrapotassium can be affected by the presence of other divalent cations .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: BAPTA-Tetrakalium wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Reaktion von 1,2-Bis(o-aminophenoxy)ethan-N,N,N',N'-tetraessigsäure (BAPTA) mit Kaliumhydroxid unter Bildung des Tetrakaliumsalzes. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von BAPTA-Tetrakalium umfasst die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie in Laboreinstellungen. Der Prozess ist auf Effizienz, Skalierbarkeit und Wirtschaftlichkeit optimiert. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für Forschungsanwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: BAPTA-Tetrakalium unterliegt in erster Linie Chelatbildungsreaktionen, bei denen es an Calciumionen bindet. Es beteiligt sich aufgrund seiner stabilen Struktur normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Chelatbildungsreaktion beinhaltet die Verwendung von BAPTA-Tetrakalium und Calciumionen in einer wässrigen Lösung. Die Reaktion ist hochspezifisch für Calcium gegenüber Magnesium, was sie zu einem effektiven Werkzeug für die Untersuchung von calciumabhängigen Prozessen macht .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Chelatbildungsreaktion ist der BAPTA-Calcium-Komplex, der zur Pufferung des Calciumspiegels in verschiedenen experimentellen Einstellungen verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ethylendiamintetraessigsäure (EDTA): Ein weit verbreiteter Chelator mit geringerer Spezifität für Calcium gegenüber Magnesium im Vergleich zu BAPTA-Tetrakalium
Ethylenglykoltetraessigsäure (EGTA): Ein weiterer Calcium-Chelator mit höherer Spezifität für Calcium gegenüber Magnesium als EDTA, aber immer noch weniger selektiv als BAPTA-Tetrakalium
Einzigartigkeit: Die hohe Spezifität von BAPTA-Tetrakalium für Calciumionen und seine minimale Bindung an Magnesiumionen machen es unter den Calcium-Chelatoren einzigartig. Diese Eigenschaft ermöglicht eine präzise Kontrolle des Calciumspiegels in verschiedenen experimentellen Einstellungen, was es zu einer bevorzugten Wahl für Forscher macht, die calciumabhängige Prozesse untersuchen .
Eigenschaften
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIDOKQOLSOFT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20K4N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85233-19-8 (Parent) | |
| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20994432 | |
| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73630-08-7 | |
| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does BAPTA affect neuronal activity?
A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []
Q2: What is the role of BAPTA in studying long-term depression (LTD)?
A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















